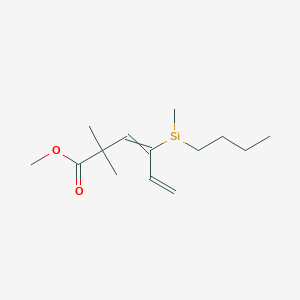![molecular formula C22H13N3O B14355288 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile CAS No. 90178-66-8](/img/structure/B14355288.png)
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenoxy group attached to a phenyl ring, which is further connected to an indole ring system.
Méthodes De Préparation
One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Analyse Des Réactions Chimiques
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Applications De Recherche Scientifique
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and muscle wasting disorders
Industry: It is used in the development of new chemical processes and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as the androgen receptor. As a selective androgen receptor modulator (SARM), it binds to the androgen receptor and modulates its activity, leading to various biological effects. This interaction can influence pathways involved in muscle growth, bone density, and other physiological processes .
Comparaison Avec Des Composés Similaires
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is similar to other selective androgen receptor modulators (SARMs) like enobosarm (also known as ostarine) and other compounds with cyanophenoxy groups. its unique structure provides distinct properties and potential applications. Similar compounds include:
Enobosarm (Ostarine): Known for its use in muscle wasting disorders and cancer research.
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile: Another compound with a similar structure but different positional isomers.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90178-66-8 |
|---|---|
Formule moléculaire |
C22H13N3O |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-[3-(4-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-5-8-19(9-6-15)26-20-3-1-2-17(11-20)22-12-18-7-4-16(14-24)10-21(18)25-22/h1-12,25H |
Clé InChI |
LRWWROIXDNGKLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C3=CC4=C(N3)C=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)

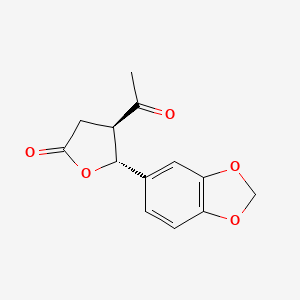
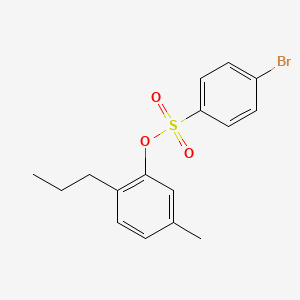
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
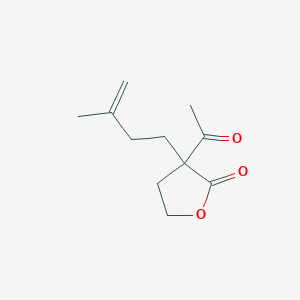
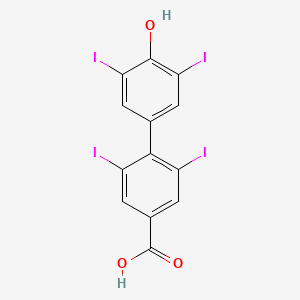
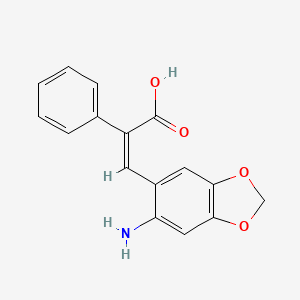
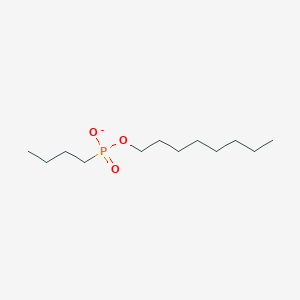
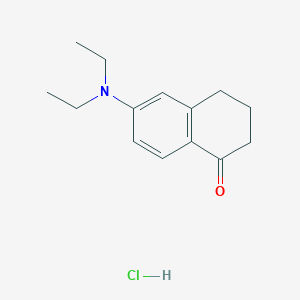
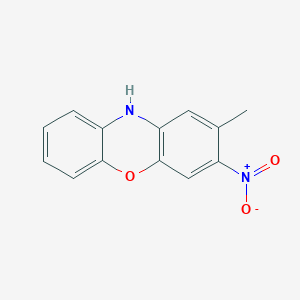
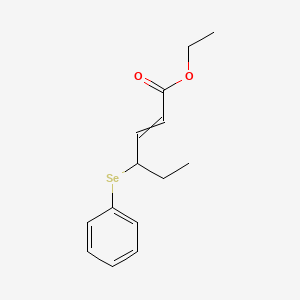
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
